

# Application of HTRF-based Assays in HIV-1 Integrase Inhibitor Discovery

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## Compound of Interest

Compound Name: *HIV-1 integrase inhibitor 10*

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## Application Note and Protocol

## Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step in the viral replication cycle. As such, it has become a prime target for the development of antiretroviral drugs known as integrase strand transfer inhibitors (INSTIs). The discovery and development of novel integrase inhibitors require robust and high-throughput screening (HTS) methods.

Homogeneous Time-Resolved Fluorescence (HTRF) technology offers a powerful platform for this purpose, enabling the sensitive and reproducible measurement of molecular interactions in a homogenous format ideal for HTS.<sup>[1][2]</sup>

This document provides detailed application notes and protocols for utilizing HTRF-based assays in the discovery of HIV-1 integrase inhibitors. It covers two primary assay formats: one that monitors the interaction between integrase and the host-cell cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75), and another that assesses the aberrant multimerization of integrase induced by a class of allosteric inhibitors.

## Principle of HTRF Technology

HTRF combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection.<sup>[1][2][3]</sup> The assay involves a donor fluorophore (typically a Europium or Terbium cryptate) and an acceptor fluorophore (such as XL665). When the donor and acceptor are in

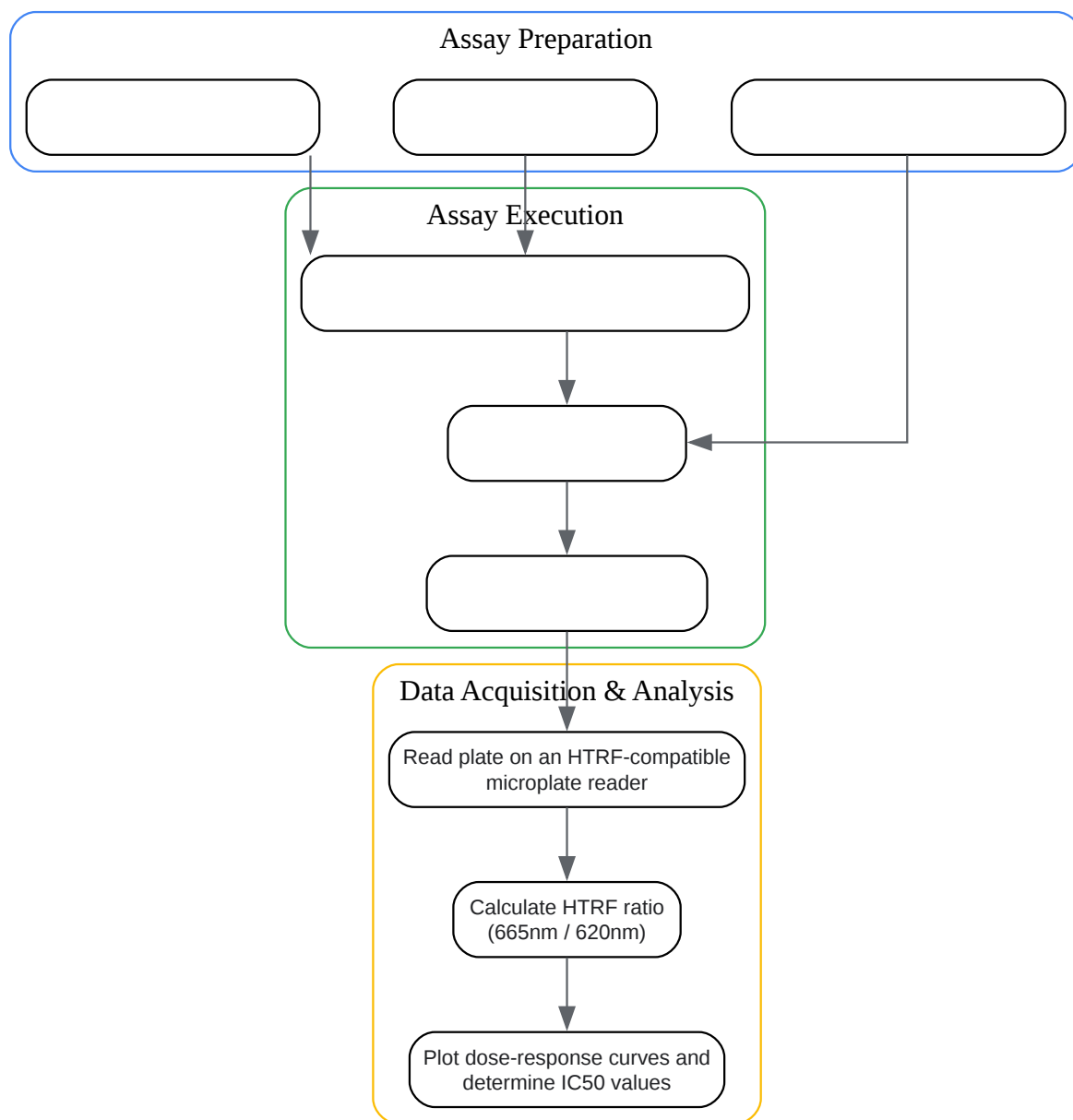
close proximity, excitation of the donor by a light source leads to energy transfer to the acceptor, which then emits light at a specific wavelength.[3] The time-resolved detection minimizes background fluorescence by introducing a delay between the excitation pulse and the signal measurement.[2] The resulting HTRF signal is a ratio of the acceptor's emission to the donor's emission, providing a normalized and robust measurement.

## Application 1: Screening for Inhibitors of the Integrase-LEDGF/p75 Interaction

The interaction between HIV-1 integrase and the host protein LEDGF/p75 is essential for the proper integration of viral DNA. Disrupting this interaction is a key strategy for a class of integrase inhibitors. An HTRF assay can be configured to screen for compounds that inhibit this protein-protein interaction.[4]

### Experimental Workflow

The general workflow for screening inhibitors of the integrase-LEDGF/p75 interaction involves recombinant, tagged versions of both proteins. For example, integrase can be tagged with a 6-Histidine (6xHis) tag, and LEDGF/p75 with a FLAG tag.[4]



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**Caption:** Experimental workflow for HTRF-based screening of integrase-LEDGF/p75 inhibitors.

## Protocol: Integrase-LEDGF/p75 Interaction Assay

#### Materials:

- Recombinant 6xHis-tagged HIV-1 Integrase
- Recombinant FLAG-tagged LEDGF/p75
- Anti-6xHis antibody labeled with Europium cryptate (donor)
- Anti-FLAG antibody labeled with XL665 (acceptor)
- Assay Buffer (e.g., PBS with 0.05% Tween 20)
- Test compounds and controls
- 384-well low-volume white microplates

#### Procedure:

- **Compound Plating:** Add 1  $\mu$ L of test compounds at various concentrations (in DMSO) to the wells of a 384-well plate. Include positive and negative controls.
- **Protein Mixture Preparation:** Prepare a mixture of 6xHis-Integrase and FLAG-LEDGF/p75 in assay buffer. The optimal concentration of each protein should be determined empirically through cross-titration.
- **Protein and Compound Incubation:** Add 10  $\mu$ L of the protein mixture to each well containing the test compounds. Incubate for 30 minutes at room temperature.
- **Antibody Addition:** Prepare a mixture of the anti-6xHis-Europium and anti-FLAG-XL665 antibodies in assay buffer. Add 10  $\mu$ L of the antibody mixture to each well.
- **Final Incubation:** Incubate the plate for 1-2 hours at room temperature, protected from light.
- **Signal Detection:** Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.
- **Data Analysis:** Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) x 10,000. Plot the HTRF ratio against the compound concentration and fit the data

to a dose-response curve to determine the IC50 value.

## Quantitative Data: Inhibition of Integrase-LEDGF/p75 Interaction

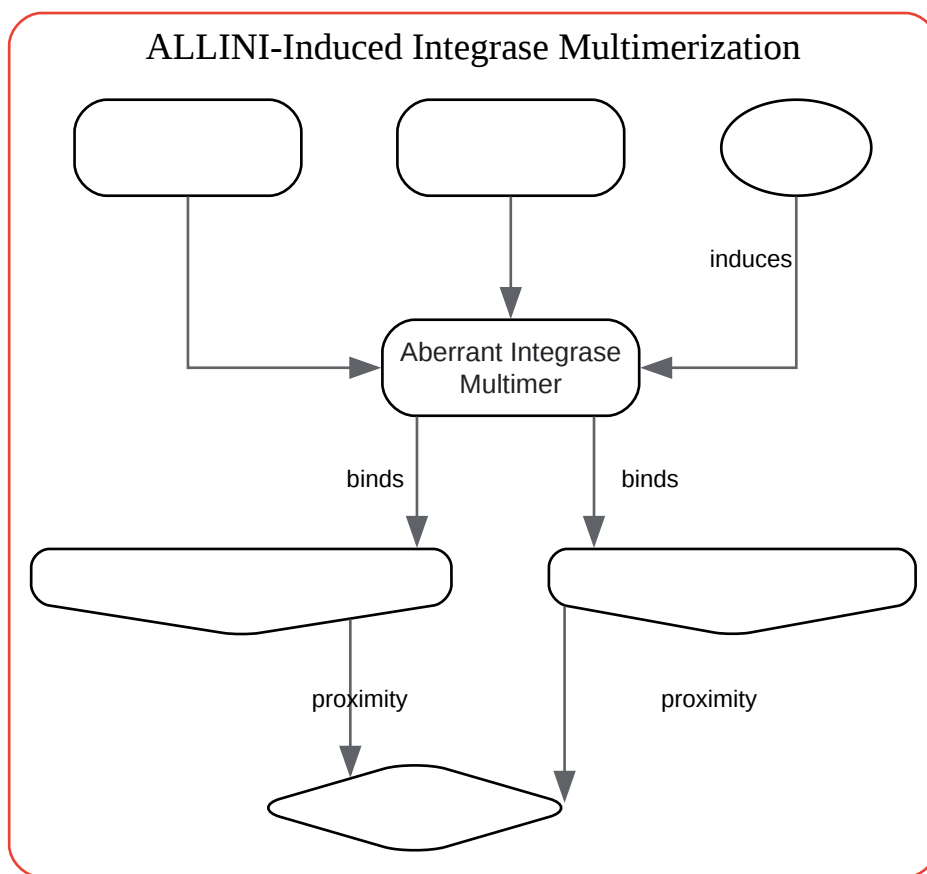
The following table summarizes the inhibitory potencies (IC50) of various compounds against the integrase-LEDGF/p75 interaction as determined by HTRF assays.[\[4\]](#)

Inhibitor	IC50 (nM)
Tag-free LEDGF	91 ± 7
MBP-IBD	565 ± 9
MBP-IBD (mutated)	10200 ± 1500
LEDGF IBD derived peptide #1 (354-378)	2.02 ± 0.05
LEDGF IBD derived peptide #2 (360-370)	11.9 ± 0.6
LEDGF IBD derived peptide #3 (400-413)	514 ± 109
Tetraphenylarsonium chloride (TPAsCl)	400 ± 7

## Application 2: Monitoring Allosteric Integrase Inhibitor-Induced Multimerization

Allosteric integrase inhibitors (ALLINIs) represent a class of compounds that bind to the integrase dimer at the LEDGF/p75 binding site and induce aberrant, higher-order multimerization of the enzyme.[\[5\]](#) This action inhibits the normal function of integrase. An HTRF assay can be designed to detect this inhibitor-induced multimerization.[\[5\]](#)

## Signaling Pathway



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**Caption:** Mechanism of HTRF detection of ALLINI-induced integrase multimerization.

## Protocol: Integrase Multimerization Assay

Materials:

- Recombinant 6xHis-tagged HIV-1 Integrase
- Recombinant FLAG-tagged HIV-1 Integrase
- Anti-6xHis antibody labeled with XL665 (acceptor)
- Anti-FLAG antibody labeled with Europium cryptate (donor)
- HTRF Buffer (specific composition may need optimization)

- Test compounds and controls (e.g., a known ALLINI as a positive control)
- 384-well polypropylene V-bottom plates and 384-well low-volume white plates

#### Procedure:

- IN MIX Preparation: Prepare an "IN MIX" by combining 6xHis-IN and FLAG-IN to a final concentration of 30 nM each in HTRF buffer.<sup>[5]</sup> Allow the mixture to equilibrate to room temperature.<sup>[5]</sup>
- Compound Addition: Add 40  $\mu$ L of the IN MIX to each well of a 384-well polypropylene plate.<sup>[5]</sup> Add 1.2  $\mu$ L of the test compound in DMSO to the IN MIX.<sup>[5]</sup>
- Incubation with Compound: Incubate the plate for 3 hours at room temperature.<sup>[5]</sup>
- Antibody Addition: Prepare an "Ab MIX" containing the anti-6xHis-XL665 and anti-FLAG-Europium antibodies. Add 20  $\mu$ L of the Ab MIX to each well.<sup>[5]</sup>
- Final Incubation: Incubate the assay plate for 2 hours at room temperature in the dark.<sup>[5]</sup>
- Transfer and Read: Transfer 20  $\mu$ L from each well to a 384-well low-volume white plate.<sup>[5]</sup> Read the plate on an HTRF-compatible reader.
- Data Analysis: Calculate the HTRF ratio. Plot the HTRF signal versus compound concentration and fit the data to determine the EC50 value for inducing multimerization.

## Quantitative Data: Integrase Multimerization

The following table provides example data for compounds tested in the HTRF-based integrase multimerization assay. A higher HTRF signal indicates a greater degree of inhibitor-induced multimerization.

Compound	Class	Effect on Multimerization
BI-1001	ALLINI	Induces a strong HTRF signal increase[5]
RAL	INSTI	No significant change in HTRF signal[5]
DMSO	Vehicle Control	Baseline HTRF signal

## Conclusion

HTRF-based assays provide a sensitive, robust, and high-throughput-compatible platform for the discovery and characterization of HIV-1 integrase inhibitors.[1][2] The homogeneous "mix-and-read" format simplifies automation and reduces assay time and complexity.[1] By employing different assay designs, it is possible to screen for inhibitors with distinct mechanisms of action, including those that disrupt critical protein-protein interactions and those that induce aberrant protein multimerization. The detailed protocols and application notes provided herein serve as a guide for researchers and drug discovery professionals to implement these powerful assays in their own laboratories.

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